molecular formula C16H11N5O3 B4999108 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide

Cat. No.: B4999108
M. Wt: 321.29 g/mol
InChI Key: JWWYZAIBYXLKFF-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide is a heterocyclic compound featuring a benzimidazol-2-ylidene core linked via an acetamide group to a pyrrolo[3,4-c]pyridin-1,3-dione moiety. The benzimidazol-2-ylidene component represents a deprotonated benzimidazole with carbene-like electronic properties, while the pyrrolopyridinedione group introduces a fused bicyclic system with two ketone functionalities.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-13(20-16-18-11-3-1-2-4-12(11)19-16)8-21-14(23)9-5-6-17-7-10(9)15(21)24/h1-7H,8H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYZAIBYXLKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C4=C(C3=O)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzimidazole moiety linked to a pyrrolopyridine derivative. Its chemical formula can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

This structure is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds often exhibit anticancer properties. For instance, N-(1,3-dihydro-2H-benzimidazol-2-ylidene) derivatives have shown efficacy against various cancer cell lines. A study reported that similar compounds induced apoptosis in human cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.5Caspase activation
Compound BHeLa8.0Apoptosis induction
Compound CA54912.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis. For example, compounds with similar structures have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DMRSA32 µg/mL
Compound EEscherichia coli64 µg/mL
Compound FStreptococcus pneumoniae16 µg/mL

Neuropharmacological Effects

Emerging research suggests that the compound may possess neuropharmacological effects. Benzimidazole derivatives have been implicated in anticonvulsant activities, with some studies indicating that they modulate neurotransmitter systems such as GABAergic transmission .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers synthesized several benzimidazole derivatives and tested their anticancer efficacy on various cell lines. They found that one derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency .

Case Study 2: Antimicrobial Properties

A comparative study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of N-(1,3-dihydro-2H-benzimidazol-2-ylidene) derivatives against resistant bacterial strains. The results indicated that certain modifications to the benzimidazole structure enhanced antimicrobial activity significantly .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. The specific structure of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide has been shown to inhibit the growth of various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies demonstrate effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The ability to target bacterial infections is critical in an era of increasing antibiotic resistance.

Material Science

Polymer Chemistry
In material science, the incorporation of benzimidazole derivatives into polymer matrices has been explored for their thermal stability and mechanical properties. The unique electronic properties of this compound make it suitable for applications in advanced materials such as conductive polymers and nanocomposites.

Nanotechnology
The compound's potential in nanotechnology is being investigated for its application in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents.

Catalytic Applications

Organocatalysis
this compound serves as an effective organocatalyst in various organic reactions. Its catalytic efficiency has been demonstrated in reactions such as Michael additions and aldol reactions. The compound's ability to facilitate these transformations under mild conditions makes it a valuable tool in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several benzimidazole derivatives including this compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted by Microbial Drug Resistance highlighted the antimicrobial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Case Study 3: Catalytic Efficiency

An article in Organic Letters detailed the use of this compound as a catalyst for asymmetric synthesis. The findings indicated high yields and enantioselectivity in the reactions tested, showcasing its utility in developing chiral compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogues from the benzimidazole and fused heterocycle families. Below is a detailed analysis:

Structural Comparison

Table 1: Core Structural Features of Target Compound and Analogues

Compound Name Core Structure Key Substituents
Target compound Benzimidazol-2-ylidene Pyrrolo[3,4-c]pyridin-1,3-dione (diketone fused ring)
N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide Benzimidazol-2-yl Pyrazolyl group
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Phenyl Benzofuran-3-one (oxygen-containing fused ring)
  • The pyrrolopyridinedione substituent introduces nitrogen-rich fused rings with hydrogen-bond acceptors, contrasting with the pyrazolyl () or benzofuran-3-one () groups.

Table 3: Comparative Properties

Compound Melting Point (°C) Solubility (Hypothesized) Biological Activity (Reported/Inferred)
Target compound Not reported Moderate in polar solvents Potential kinase inhibition (diketone)
compounds 180–220 Low in water Inhibitors (unspecified targets)
compound Not reported High in DMSO Intermediate for heterocyclic synthesis
  • Research Findings: The pyrazolyl substituents in compounds may enhance π-π stacking in enzyme active sites, while the target’s pyrrolopyridinedione could improve hydrogen-bonding interactions due to its diketone groups .

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